2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid
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Overview
Description
Chebulagic acid is a benzopyran tannin and an antioxidant found in the fruits of Terminalia chebula, Terminalia citrina, and Terminalia catappa . It has garnered significant attention due to its diverse pharmacological properties, including immunosuppressive, hepatoprotective, and alpha-glucosidase inhibitory activities .
Preparation Methods
Chebulagic acid is primarily extracted from the fruits of Terminalia chebula and Terminalia bellirica . The extraction process typically involves Soxhlet extraction or reflux methods, followed by purification using column chromatography and High-Performance Liquid Chromatography (HPLC) . A more efficient method involves supercritical fluid extraction with 50% ethanol as a modifier, which yields high purity chebulagic acid with minimal solvent use and reduced extraction time .
Chemical Reactions Analysis
Chebulagic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction may yield hydroquinones .
Scientific Research Applications
Chebulagic acid has a wide range of scientific research applications:
Mechanism of Action
Chebulagic acid exerts its effects primarily by inhibiting the activities of certain enzymes and proteins, thereby modulating key cellular pathways . For example, its anti-inflammatory properties are attributed to the inhibition of hyaluronidase and pro-inflammatory cytokines . Additionally, chebulagic acid has demonstrated antiviral capabilities by blocking the attachment and entry of viruses into host cells . Its mechanism of action involves complex molecular interactions that contribute to its therapeutic efficacy .
Comparison with Similar Compounds
Chebulagic acid is often compared with other hydrolyzable tannins such as chebulinic acid, chebulic acid, and corilagin . While these compounds share similar structural features and biological activities, chebulagic acid is unique in its potent alpha-glucosidase inhibitory activity . This makes it particularly valuable in diabetic research and treatment .
Chebulinic acid: Known for its antiangiogenic properties and potential use in treating rheumatoid arthritis.
Chebulic acid: Exhibits gastroprotective and anti-secretory actions.
Corilagin: Noted for its antioxidant and anti-inflammatory properties.
Chebulagic acid stands out due to its broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C41H30O27 |
---|---|
Molecular Weight |
954.7 g/mol |
IUPAC Name |
2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid |
InChI |
InChI=1S/C41H30O27/c42-13-1-8(2-14(43)24(13)49)35(56)68-41-34-33-31(64-39(60)12(6-19(47)48)22-23-11(38(59)67-34)5-17(46)27(52)32(23)65-40(61)30(22)55)18(63-41)7-62-36(57)9-3-15(44)25(50)28(53)20(9)21-10(37(58)66-33)4-16(45)26(51)29(21)54/h1-5,12,18,22,30-31,33-34,41-46,49-55H,6-7H2,(H,47,48)/t12-,18+,22-,30-,31+,33-,34+,41-/m0/s1 |
InChI Key |
HGJXAVROWQLCTP-YABCKIEDSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |
SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |
Synonyms |
chebulagic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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